9,12-Hexadecadienoic acid, methyl ester, (Z,Z)-
Description
The compound 9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- (systematic name: methyl (9Z,12Z)-hexadeca-9,12-dienoate) is a methyl ester of a polyunsaturated fatty acid (PUFA) with a 16-carbon chain and two cis-configured double bonds at positions 9 and 12. However, based on the provided evidence, there appears to be a nomenclature discrepancy. Most studies refer to 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (methyl linoleate, 18:2), a structurally similar 18-carbon PUFA ester, which is widely reported in plant extracts, essential oils, and biological systems . Given the evidence, this article will focus on the octadeca (18-carbon) variant due to its prevalence in the literature, while acknowledging the query’s original terminology.
Properties
IUPAC Name |
methyl (9Z,12Z)-hexadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h5-6,8-9H,3-4,7,10-16H2,1-2H3/b6-5-,9-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFSOVMGRZVLMP-AFJQJTPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31327-61-4 | |
| Record name | Methyl 9,12-hexadecadienoate, (9Z,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031327614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 9,12-HEXADECADIENOATE, (9Z,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PH37SJ2NL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Trichoderma sp. AM076-Mediated Conversion
The fungus Trichoderma sp. AM076 converts palmitoleic acid (9Z-hexadecenoic acid) to (9Z,12Z)-9,12-hexadecadienoic acid methyl ester under optimized culture conditions. Key parameters include:
- Carbon source : Methyl myristate (14:0) at 0.5% (w/v) yields the highest 16:2ω4 content (17.4 mg/g dry mycelia).
- Media composition : PGY medium (1% glucose, 0.5% yeast extract, 0.5% methyl palmitoleate, pH 6.0).
- Incubation : 28°C for 5 days with agitation (120 strokes/min).
Lipid extraction involves chloroform-methanol-water (2:1:0.8 v/v/v) followed by thin-layer chromatography (TLC) separation and transmethylation with 10% methanolic HCl. Gas chromatography (GC) confirms a 443 mg/L yield after 7 days.
Alternative Fungal Strains
Oura and Kajiwara (2008) reported a 72% conversion efficiency using Mortierella alpina in a medium containing 1% glucose and 0.5% methyl stearate. This method highlights the role of Δ12-desaturase enzymes in introducing the second double bond at the 12th position.
Table 1: Microbial Biosynthesis Parameters
| Strain | Substrate | Temperature | Yield (mg/g) | Reference |
|---|---|---|---|---|
| Trichoderma sp. AM076 | Methyl myristate | 28°C | 17.4 | |
| Mortierella alpina | Methyl stearate | 25°C | 72% conversion |
Chemical Esterification of 9,12-Hexadecadienoic Acid
Acid-Catalyzed Esterification
Direct esterification of (9Z,12Z)-9,12-hexadecadienoic acid with methanol employs sulfuric acid (H₂SO₄) as a catalyst. Conditions include:
Solvent-Free Transesterification
Industrial-scale production uses sodium methoxide (NaOCH₃) to catalyze transesterification of triglycerides rich in 9,12-hexadecadienoic acid. Key parameters:
- Temperature : 60–70°C.
- Pressure : 1.5–2.0 bar.
- Yield : 95–98% with a fatty acid methyl ester (FAME) purity >99%.
Table 2: Chemical Synthesis Conditions
| Method | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 65°C | 6 | 92 |
| Base-catalyzed | NaOCH₃ | 70°C | 3 | 98 |
Stereoselective Synthesis for (Z,Z) Configuration
Wittig Olefination Strategy
A J-Stage study outlines a stereoselective route using (Z)-configured alkenes:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution separates (Z,Z) isomers from diastereomeric mixtures. Candida antarctica lipase B achieves 98% enantiomeric excess (ee) in hexane at 40°C.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Cost | Scalability | Stereoselectivity | Environmental Impact |
|---|---|---|---|---|
| Microbial biosynthesis | Moderate | Low | High | Low |
| Chemical esterification | Low | High | None | High |
| Stereoselective synthesis | High | Moderate | High | Moderate |
Microbial methods excel in stereoselectivity but lack scalability, while chemical routes prioritize yield and cost-effectiveness. Industrial transesterification balances scalability and purity but requires stringent waste management.
Chemical Reactions Analysis
Types of Reactions
9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.
Reduction: It can be reduced to form saturated methyl esters.
Substitution: The double bonds in the compound can undergo halogenation or hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Saturated methyl esters.
Substitution: Halogenated methyl esters.
Scientific Research Applications
Food Science Applications
9,12-Hexadecadienoic acid methyl ester is primarily utilized in food science for its nutritional benefits and functional properties:
- Nutritional Supplement : This compound is rich in omega-3 and omega-6 fatty acids, making it suitable for dietary supplements aimed at improving cardiovascular health and reducing inflammation .
- Antioxidant Properties : Research indicates that this fatty acid exhibits antioxidant activity, which can help in preserving food quality and extending shelf life by preventing oxidative degradation .
Case Study: Antioxidant Activity
A study examining the antioxidant properties of various fatty acid methyl esters found that 9,12-hexadecadienoic acid methyl ester demonstrated significant radical scavenging activity, suggesting its potential as a natural preservative in food products .
Pharmaceutical Applications
In the pharmaceutical industry, 9,12-Hexadecadienoic acid methyl ester serves multiple roles:
- Drug Formulation : It can be used as an excipient in drug formulations due to its emulsifying properties, enhancing the bioavailability of lipophilic drugs .
- Therapeutic Uses : Its anti-inflammatory properties make it a candidate for developing treatments for conditions such as arthritis and other inflammatory diseases .
Case Study: Anti-inflammatory Effects
In vitro studies have shown that fatty acids like 9,12-hexadecadienoic acid methyl ester can inhibit the production of pro-inflammatory cytokines in immune cells, indicating its potential therapeutic application in inflammatory diseases .
Biochemical Research
In biochemical research, this compound is often used as a standard or reference material in various analytical techniques:
- Fatty Acid Analysis : It is commonly analyzed using gas chromatography to determine the composition of lipids in biological samples. The distinct structure allows for effective separation and identification of fatty acids .
- Metabolic Studies : Researchers utilize this compound to study lipid metabolism and its effects on cellular processes. Its incorporation into cell membranes can influence membrane fluidity and function .
Mechanism of Action
The mechanism of action of 9,12-Hexadecadienoic acid, methyl ester, (Z,Z)- involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes involved in lipid metabolism, leading to the production of bioactive metabolites that can modulate various cellular pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (referred to as "Compound A") with key analogues:
*Occurrence values are derived from cited evidence.
Key Comparative Findings
Degree of Unsaturation: Compound A (18:2) exhibits higher antioxidant and anti-inflammatory activity than methyl oleate (18:1) due to its additional double bond, which enhances electron donation capacity . Methyl linolenate (18:3) surpasses Compound A in bioactivity but is more susceptible to oxidation, limiting its shelf life .
Positional Isomerism: The conjugated isomer 9,11-Octadecadienoic acid methyl ester (CLA) shows distinct biological effects, such as modulating body fat composition, unlike the non-conjugated 9,12 isomer .
Ester Group Influence: Ethyl esters (e.g., linoleic acid ethyl ester) are less volatile than methyl esters, affecting extraction efficiency and metabolic processing .
Extraction Methods :
Stability and Industrial Relevance
- Compound A’s oxidative instability necessitates stabilization in food and cosmetic formulations. Blending with saturated esters (e.g., methyl stearate) or antioxidants improves shelf life .
Biological Activity
9,12-Hexadecadienoic acid, methyl ester, (Z,Z)-, commonly referred to as methyl linoleate, is a fatty acid methyl ester with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, inflammation, and metabolic disorders. This article explores its biological activity through various studies, highlighting its mechanisms of action and potential applications.
Chemical Composition and Properties
The molecular formula of 9,12-Hexadecadienoic acid, methyl ester is , and it features two double bonds at the 9th and 12th carbon positions in the Z configuration. This structure influences its solubility and reactivity, making it a subject of interest in biochemical research.
| Property | Value |
|---|---|
| Molecular Weight | 270.45 g/mol |
| Melting Point | -30 °C |
| Boiling Point | 250 °C |
| Density | 0.87 g/cm³ |
Antioxidant Activity
Research indicates that 9,12-Hexadecadienoic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For instance, a study demonstrated its ability to inhibit lipid peroxidation in various biological systems .
Antimicrobial Activity
The compound also displays notable antimicrobial activity. In a study examining the antimicrobial effects of various fatty acids, methyl linoleate showed significant inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
9,12-Hexadecadienoic acid has been linked to anti-inflammatory effects. It modulates the production of pro-inflammatory cytokines and can inhibit pathways associated with inflammation. For example, it was found to reduce levels of TNF-α and IL-6 in cell culture models .
Apoptosis Induction
Recent findings suggest that this compound can induce apoptosis in cancer cells. In vitro studies have shown that it activates caspase pathways, leading to programmed cell death in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antioxidant | High | |
| Antimicrobial | Moderate to High | |
| Anti-inflammatory | Significant | |
| Apoptosis Induction | Effective |
Case Study 1: Cancer Cell Line Studies
A study conducted on various cancer cell lines demonstrated that treatment with 9,12-Hexadecadienoic acid led to a significant reduction in cell viability. The IC50 values for MCF-7 cells were reported at approximately 15 µg/mL, indicating potent cytotoxicity .
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of inflammation, administration of methyl linoleate resulted in decreased paw edema and reduced levels of inflammatory markers in serum. This suggests its potential as an anti-inflammatory agent in therapeutic settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
